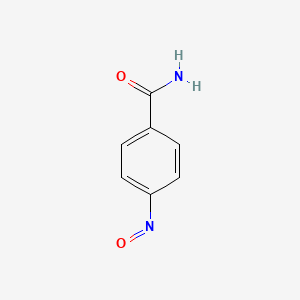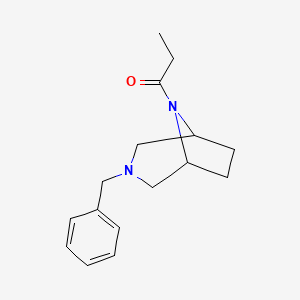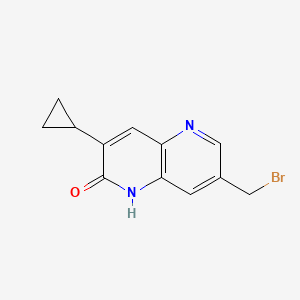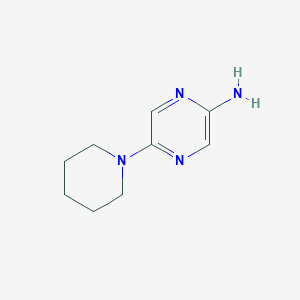
(R)-2-methoxymethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-methoxymethylpiperidine is a chiral piperidine derivative with a methoxymethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methoxymethylpiperidine typically involves the reaction of piperidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-2-methoxymethylpiperidine can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反应分析
Types of Reactions
®-2-methoxymethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
科学研究应用
®-2-methoxymethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-2-methoxymethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group enhances the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
(S)-2-methoxymethylpiperidine: The enantiomer of ®-2-methoxymethylpiperidine with similar chemical properties but different biological activities.
N-methylpiperidine: Lacks the methoxymethyl group, resulting in different reactivity and applications.
2-methoxypiperidine: Similar structure but with the methoxy group attached to the carbon atom instead of the nitrogen.
Uniqueness
®-2-methoxymethylpiperidine is unique due to its chiral nature and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. Its enantiomer, (S)-2-methoxymethylpiperidine, may exhibit different pharmacological effects, highlighting the importance of chirality in drug design and development.
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
(2R)-2-(methoxymethyl)piperidine |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
InChI 键 |
IBPHVNKZLOQXAX-SSDOTTSWSA-N |
手性 SMILES |
COC[C@H]1CCCCN1 |
规范 SMILES |
COCC1CCCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)
![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)

![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)




amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)



![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)

